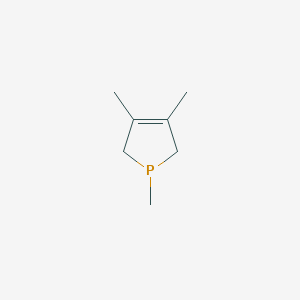
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is a heterocyclic compound containing phosphorus It is characterized by a five-membered ring structure with three methyl groups attached to the carbon atoms and a phosphorus atom incorporated into the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3,4-trimethyl-1,3-butadiene with phosphorus trichloride in the presence of a base can yield the desired phosphole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the phosphole to its corresponding phosphine derivative.
Substitution: The methyl groups on the phosphole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and catalysts for various industrial processes
Wirkmechanismus
The mechanism by which 1,3,4-trimethyl-2,5-dihydro-1H-phosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phospholene 1-oxide: Similar in structure but with different substitution patterns.
2,5-Dihydro-3-methyl-1-phenyl-1-oxide: Another phosphole derivative with a phenyl group instead of methyl groups.
Uniqueness
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
14410-05-0 |
|---|---|
Molekularformel |
C7H13P |
Molekulargewicht |
128.15 g/mol |
IUPAC-Name |
1,3,4-trimethyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C7H13P/c1-6-4-8(3)5-7(6)2/h4-5H2,1-3H3 |
InChI-Schlüssel |
QRMJYIOJSLMVLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CP(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


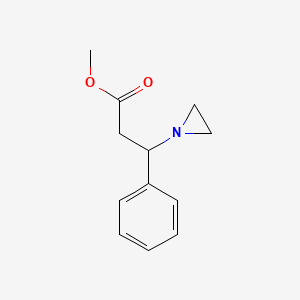

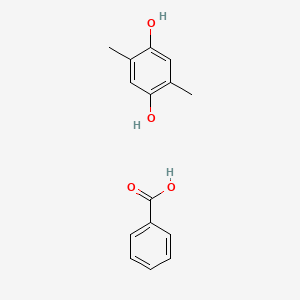
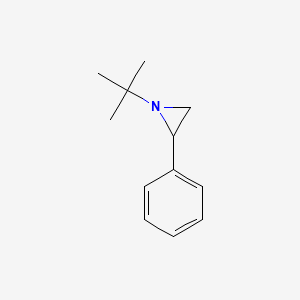
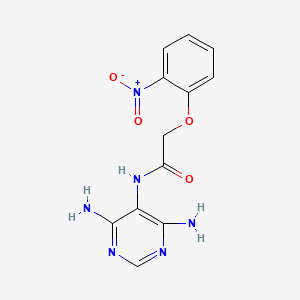

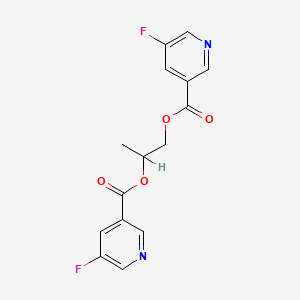
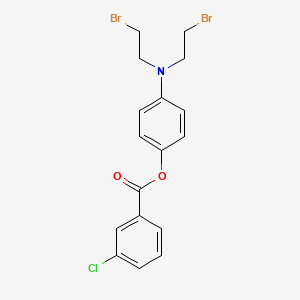
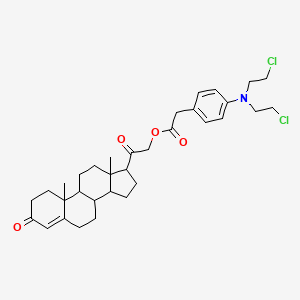
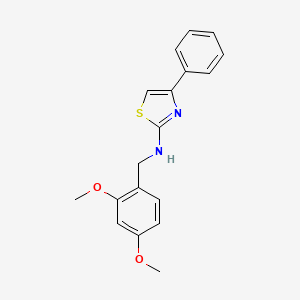
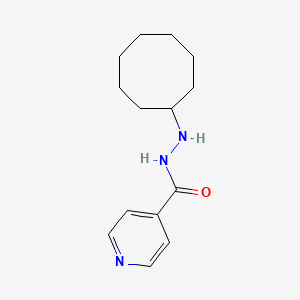


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
